molecular formula C14H18O B1446476 5-Hexyl-1-benzofuran CAS No. 1400644-42-9

5-Hexyl-1-benzofuran

Cat. No.: B1446476
CAS No.: 1400644-42-9
M. Wt: 202.29 g/mol
InChI Key: MCILJKSQPOFEFR-UHFFFAOYSA-N
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Description

5-Hexyl-1-benzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. This compound is notable for its unique structural features and diverse biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hexyl-substituted phenols and furan derivatives, which undergo cyclization in the presence of catalysts such as palladium or copper. The reaction conditions often involve temperatures ranging from 80°C to 120°C and the use of solvents like dimethylformamide or toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Hexyl-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Hexyl-1-benzofuran has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals

Comparison with Similar Compounds

Uniqueness of 5-Hexyl-1-benzofuran: this compound stands out due to its hexyl substitution, which imparts unique lipophilic properties and enhances its interaction with biological membranes. This structural feature may contribute to its enhanced biological activity compared to other benzofuran derivatives .

Properties

IUPAC Name

5-hexyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-2-3-4-5-6-12-7-8-14-13(11-12)9-10-15-14/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCILJKSQPOFEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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